molecular formula C21H17FN4O4 B6555245 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1040643-30-8

2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555245
CAS No.: 1040643-30-8
M. Wt: 408.4 g/mol
InChI Key: JMNOKHSVCHOFHM-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one features a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 3,5-dimethoxyphenyl group. This structure combines electron-rich (methoxy) and electron-deficient (fluorophenyl) aromatic systems, which may influence solubility, bioavailability, and target binding. The compound’s molecular weight is estimated to be ~450–470 g/mol, with approximately 9–10 hydrogen bond acceptors, suggesting moderate polarity .

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4/c1-28-16-9-14(10-17(11-16)29-2)21-23-19(30-25-21)12-26-20(27)8-7-18(24-26)13-3-5-15(22)6-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOKHSVCHOFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activities based on recent studies and findings, emphasizing its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C25H20N4O4C_{25}H_{20}N_{4}O_{4} with a molecular weight of 440.46 g/mol. Its structure features an oxadiazole moiety linked to a dihydropyridazinone framework, which is known for various biological activities.

1. Cytotoxicity

Cytotoxicity studies have revealed that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inducing apoptosis in MCF-7 breast cancer cells:

  • Mechanism of Action : The compound activates apoptotic pathways by increasing the expression of p53 and promoting caspase-3 cleavage, which are critical markers of programmed cell death .
  • IC50 Values : The cytotoxicity was quantified with IC50 values in the low micromolar range (e.g., 10.38 µM), indicating effective inhibition of cell proliferation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary tests indicate that it possesses significant antibacterial and antifungal activities against various strains. For instance, it showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

3. Antioxidant Activity

The compound's antioxidant potential was assessed using the DPPH radical scavenging assay:

  • Results : It exhibited a significant antioxidant activity with an IC50 value comparable to ascorbic acid (5.68 mg/mL), indicating its ability to neutralize free radicals effectively .

Case Studies

Recent studies have explored the biological activity of similar oxadiazole derivatives, providing insights into structure-activity relationships:

  • Study on Oxadiazole Derivatives : A series of oxadiazole compounds were synthesized and tested for anticancer activity. The most active derivatives demonstrated enhanced cytotoxicity through similar apoptotic mechanisms as observed in our compound .
  • Comparative Analysis : Another study highlighted the importance of substituents on the oxadiazole ring in determining biological activity. Modifications led to variations in potency against different cancer cell lines .

Comparison with Similar Compounds

Research Implications

  • Solubility & Permeability : The target compound’s 3,5-dimethoxyphenyl group may improve water solubility over ’s 3,4-dimethoxyphenyl due to symmetric substitution. However, the fluorophenyl group’s lipophilicity balances this, enhancing membrane permeability compared to ’s nitro derivative .
  • Metabolic Stability : Fluorine substitution (target compound) generally improves metabolic stability over nitro () or sulfanyl () groups.
  • Target Selectivity: The dihydropyridazinone core is associated with phosphodiesterase (PDE) inhibition, while triazolopyrimidinones () are explored in kinase targeting. Structural differences may guide selectivity in drug discovery .

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